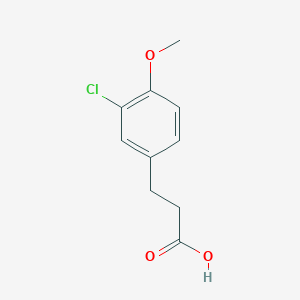

5-Methyl-1H-1,2,3-benzotriazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

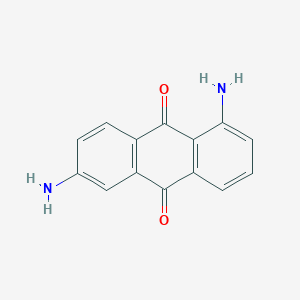

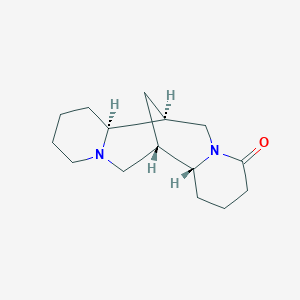

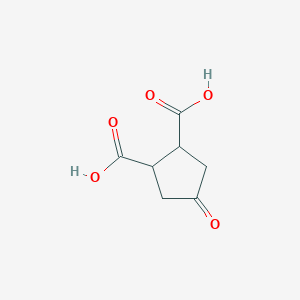

The compound 5-Methyl-1H-1,2,3-benzotriazol-4-amine is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse applications, including their use as intermediates in organic synthesis, their role in pharmacological activities, and their utility in materials science.

Synthesis Analysis

The synthesis of benzotriazole derivatives can vary depending on the desired substitution pattern on the benzotriazole core. For instance, a method for synthesizing 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, a compound structurally related to 5-Methyl-1H-1,2,3-benzotriazol-4-amine, was developed and involved the study of electronic and spatial structures both theoretically and experimentally . Another related synthesis involved the condensation of 4-benzotriazolyl-5-phenyl(methyl)-5-oxopentanoic acids with benzyl or aryl amines to obtain 5-(benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones . These methods highlight the versatility in the synthetic approaches for benzotriazole derivatives.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific cell parameters and exhibited intermolecular hydrogen bonds forming two-dimensional molecular layers . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was elucidated, revealing intermolecular hydrogen bonds and π...π contacts that stabilize the three-dimensional network structure .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical transformations. For instance, the dehydrogenation of 3,4-dihydropyrid-2-ones can result in the formation of pyrid-2-ones and/or products of nitrogen elimination from the benzotriazolyl substituent . Additionally, under Graebe-Ullmann conditions, nitrogen elimination can lead to the formation of indolopyridones . These reactions demonstrate the reactivity and potential for further functionalization of benzotriazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds, π-interactions, and other noncovalent interactions can affect properties such as solubility, melting point, and sensitivity to impact or friction . For example, the measured impact sensitivity of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was 10 J, and the friction sensitivity was 190 N, indicating its potential as an energetic material precursor .

Aplicaciones Científicas De Investigación

-

Corrosion Inhibitor

- Field : Industrial Chemistry

- Application : 5-Methyl-1H-benzotriazole is used as a corrosion inhibitor. It prevents the corrosion of copper and brass in a variety of corrosive environments .

- Method : The compound is typically applied directly to the metal surfaces to form a protective layer .

- Results : While specific results or outcomes are not mentioned, the use of 5-Methyl-1H-benzotriazole significantly reduces corrosion, thereby extending the lifespan of the metals .

-

Component in Industrial Applications

- Field : Industrial Applications

- Application : Benzotriazole and its derivatives, including 5-Methyl-1H-benzotriazole, are used in a variety of industrial applications, such as anti-icing fluids and dishwashing detergents .

- Method : These compounds are typically incorporated into the products during the manufacturing process .

- Results : The addition of these compounds enhances the performance of the products, although specific results or outcomes are not provided .

-

Biological Activities of Related Compounds

- Field : Pharmaceutical Sciences

- Application : While not specifically about 5-Methyl-1H-1,2,3-benzotriazol-4-amine, related compounds such as indole derivatives and 1,2,3-triazoles have been found to possess various biological activities .

- Method : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities .

- Results : Indole derivatives and 1,2,3-triazoles have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

-

Synthesis of Heterocyclic Skeletons

- Field : Organic Chemistry

- Application : Benzotriazole methodology, which includes the use of 5-Methyl-1H-1,2,3-benzotriazol-4-amine, has been recognized as a versatile and successful synthesis protocol for constructing pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it offers many well-known versatile synthetic tools in organic synthesis .

-

UV Stabilizer and Corrosion Inhibitor

- Field : Industrial Manufacturing

- Application : 5-Methyl-1H-benzotriazole is used as a UV stabilizer and corrosion inhibitor in the production of circuit boards, photographic chemicals, and other products .

- Method : The compound is typically incorporated into the products during the manufacturing process .

- Results : The addition of 5-Methyl-1H-benzotriazole enhances the performance of the products, although specific results or outcomes are not provided .

-

Nitrification Inhibitor

- Field : Agriculture

- Application : 5-Methyl-1H-benzotriazole is used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .

- Method : The compound is typically mixed with the fertilizer before it is applied to the soil .

- Results : The use of 5-Methyl-1H-benzotriazole can potentially reduce the loss of nitrogen from the soil, thereby improving the effectiveness of the fertilizer .

-

Determination of Benzothiazoles and Benzotriazoles in Wastewater Samples

- Field : Environmental Chemistry

- Application : 5-Methyl-1H-benzotriazole has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples .

- Method : The compound is typically used in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis .

- Results : The use of 5-Methyl-1H-benzotriazole in GC-MS allows for the accurate detection and quantification of benzothiazoles and benzotriazoles in wastewater samples .

-

Component in Aircraft Deicing and Anti-Icing Fluid

- Field : Aviation Industry

- Application : 5-Methyl-1H-benzotriazole is an active component of aircraft deicing and anti-icing fluid .

- Method : The compound is typically mixed with other ingredients to form the deicing and anti-icing fluid .

- Results : The use of 5-Methyl-1H-benzotriazole in these fluids helps to prevent the buildup of ice on aircraft surfaces, thereby enhancing safety .

-

Synthesis of Diverse Pharmacologically Important Heterocyclic Skeletons

- Field : Pharmaceutical Chemistry

- Application : Benzotriazole methodology, which includes the use of 5-Methyl-1H-1,2,3-benzotriazol-4-amine, has been recognized as a versatile and successful synthesis protocol for constructing pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it offers many well-known versatile synthetic tools in organic synthesis .

Safety And Hazards

The safety information for 5-Methyl-1H-1,2,3-benzotriazol-4-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

5-methyl-2H-benzotriazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSNUWSDXCWZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-1,2,3-benzotriazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.